REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[N:10]=NC1C=CC(Cl)=CC=1>C(O)C.O.C(O)(=O)C.[Zn]>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[NH2:10]
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Name
|
|
Quantity
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24.55 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=NC(=N1)N)N)N=NC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
640 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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640 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
64 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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75 g
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Type
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catalyst
|
Smiles
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[Zn]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction was stirred an additional hour at 70°
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 70° under nitrogen
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Type
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FILTRATION
|
Details
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filtered under nitrogen
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Type
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TEMPERATURE
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Details
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The filtrate was cooled to 0°
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Type
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TEMPERATURE
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Details
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the pH was raised to 10 with 10% sodium hydroxide (400 ml)
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Type
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CUSTOM
|
Details
|
The precipitated zinc hydroxide was removed by filtration through Celite
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Type
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CONCENTRATION
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Details
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concentrated to 300 ml
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Type
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ADDITION
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Details
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Water (50 ml) was added
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Type
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TEMPERATURE
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Details
|
the reaction was cooled to 0°
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Type
|
TEMPERATURE
|
Details
|
the pH raised to 9 with 10% NaOH
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
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Type
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WASH
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Details
|
washed with water (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
ether (50 ml), and dried at 35° for 16 hours in vacuo
|
Duration
|
16 h
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=N1)N)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |